molecular formula C12H17NO2 B495986 N-(3-propoxyphenyl)propanamide

N-(3-propoxyphenyl)propanamide

Cat. No.: B495986
M. Wt: 207.27g/mol
InChI Key: SCSMERLFSADRTR-UHFFFAOYSA-N
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Description

N-(3-Propoxyphenyl)propanamide is an aromatic amide characterized by a propanamide backbone linked to a 3-propoxyphenyl group. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to other N-arylpropanamides, which are widely explored in medicinal and agrochemical research. This compound’s structural framework aligns with bioactive amides reported in the literature, such as enzyme inhibitors, receptor agonists, and pheromones .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

N-(3-propoxyphenyl)propanamide

InChI

InChI=1S/C12H17NO2/c1-3-8-15-11-7-5-6-10(9-11)13-12(14)4-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

SCSMERLFSADRTR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Substituents Key Structural Features Biological/Functional Role Reference
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl, 4-isobutylphenyl Ibuprofen-derived; chloro and isobutyl groups Potential NSAID activity; enhanced lipophilicity
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide 3-Nitrophenyl, phenylsulfonamido Nitro and sulfonamide groups Unknown bioactivity; high melting point indicates crystalline stability
Tasimelteon Benzofuranylcyclopropylmethyl Benzofuran and cyclopropane moieties Melatonin receptor agonist; FDA-approved for sleep disorders
N-(3-methylbutyl)propanamide 3-Methylbutyl Branched alkyl chain Volatile pheromone in Qfly; role in mating behavior
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Sulfamoyl, hydroxyphenyl Polar sulfamoyl and phenolic groups Carbonic anhydrase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase metabolic stability but may reduce solubility. The 3-nitrophenyl group in contributes to a high melting point, suggesting strong intermolecular interactions.
  • Lipophilic Groups (e.g., propoxy, isobutyl) : Enhance membrane permeability, as seen in ibuprofen derivatives . The 3-propoxy group in the target compound may similarly improve bioavailability.
  • Heterocycles (e.g., benzofuran in ) : Critical for target specificity. Tasimelteon’s benzofuran moiety enables melatonin receptor binding, whereas the target compound’s propoxyphenyl group may favor different receptor interactions.

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Melting Point Solubility Volatility Reference
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Higher than precursor Likely low (polar nitro/sulfonamide) Low
N-(3-methylbutyl)propanamide Not reported Low (hydrophobic alkyl) High (pheromone)
Tasimelteon Not reported Moderate (balanced lipophilicity) Low

Insights :

  • The 3-propoxy group in N-(3-propoxyphenyl)propanamide is expected to confer moderate lipophilicity, balancing solubility and membrane permeability.
  • Bulky groups (e.g., tert-butyl in ) reduce crystallization ease, while small polar groups (e.g., sulfonamide) enhance intermolecular forces.

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